molecular formula C9H7FO2 B3350944 5-Acetyl-2-fluorobenzaldehyde CAS No. 319454-87-0

5-Acetyl-2-fluorobenzaldehyde

Cat. No.: B3350944
CAS No.: 319454-87-0
M. Wt: 166.15 g/mol
InChI Key: ZMJLHRTZAMOCHQ-UHFFFAOYSA-N
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Description

5-Acetyl-2-fluorobenzaldehyde: is an organic compound with the molecular formula C9H7FO2 It is a derivative of benzaldehyde, where the benzene ring is substituted with an acetyl group at the 5th position and a fluorine atom at the 2nd position

Preparation Methods

Synthetic Routes and Reaction Conditions: 5-Acetyl-2-fluorobenzaldehyde can be synthesized through several methods. One common approach involves the Claisen-Schmidt condensation reaction, where an aldehyde reacts with a ketone in the presence of a base to form an α,β-unsaturated ketone. For instance, the reaction of 2-fluorobenzaldehyde with acetone under basic conditions can yield this compound .

Industrial Production Methods: Industrial production of this compound may involve optimized versions of the Claisen-Schmidt condensation, utilizing microwave irradiation to enhance reaction rates and yields. This method allows for the selective formation of the desired product without significant side reactions .

Chemical Reactions Analysis

Types of Reactions: 5-Acetyl-2-fluorobenzaldehyde undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.

    Reduction: The aldehyde group can be reduced to form the corresponding alcohol.

    Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to replace the fluorine atom.

Major Products:

    Oxidation: 5-Acetyl-2-fluorobenzoic acid.

    Reduction: 5-Acetyl-2-fluorobenzyl alcohol.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry: 5-Acetyl-2-fluorobenzaldehyde is used as an intermediate in the synthesis of more complex organic molecules.

Biology and Medicine: In medicinal chemistry, this compound can be used to synthesize potential drug candidates. The presence of the fluorine atom can enhance the metabolic stability and bioavailability of the resulting compounds .

Industry: This compound can be utilized in the production of specialty chemicals and materials. Its reactivity makes it a useful building block for the synthesis of polymers and other advanced materials .

Mechanism of Action

The mechanism of action of 5-acetyl-2-fluorobenzaldehyde depends on its specific application. In general, the compound can interact with various molecular targets through its functional groups. For example, the aldehyde group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially inhibiting their activity. The fluorine atom can influence the compound’s electronic properties, affecting its interactions with biological targets .

Comparison with Similar Compounds

Uniqueness: 5-Acetyl-2-fluorobenzaldehyde is unique due to the combination of both acetyl and fluorine substituents on the benzene ring. This dual functionality allows for a broader range of chemical reactions and applications compared to its similar compounds .

Properties

IUPAC Name

5-acetyl-2-fluorobenzaldehyde
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7FO2/c1-6(12)7-2-3-9(10)8(4-7)5-11/h2-5H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZMJLHRTZAMOCHQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC(=C(C=C1)F)C=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7FO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70595418
Record name 5-Acetyl-2-fluorobenzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70595418
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

166.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

319454-87-0
Record name 5-Acetyl-2-fluorobenzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70595418
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

2-(5-bromo-2-fluorophenyl)-1,3-dioxolane (5.2 g, 21.2 mmol) is taken up in dry, preservative-free THF (30 mL) and the solution is cooled to −40° C. under N2. A 1.6 M solution of n-butyllithium in hexanes (13.2 mL, 1 eq) is added via syringe and the solution is stirred for 25 minutes @ −40° C. The lithiated substrate is added dropwise via cannula to a −40° C. solution of N-methoxy-N-methylacetamide (2.36 mL, 22.2 mmol, Aldrich) in 10 mL of dry, preservative-free THF. The solution is warmed to RT with stirring for 1 hour. The solution is poured into a flask containing 1.0M HCl (100 mL) and heated to 65° C. with vigorous stirring overnight. Upon cooling the oily product is extracted into EtOAc (200 mL) and the organic layer is washed with water and brine (200 mL each). The organic layer is dried over Na2SO4 and filtered. The solvent is removed by rotary evaporation and the product is purified on a Biotage Flash 75L (800 g silica) cartridge using 30% MTBE in heptane as eluent. The product containing fractions are pooled and the solvent is removed by rotary evaporation. The product is dried under vacuum yielding an oily yellow solid.
Quantity
5.2 g
Type
reactant
Reaction Step One
[Compound]
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solution
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0 (± 1) mol
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reactant
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0 (± 1) mol
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[Compound]
Name
hexanes
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13.2 mL
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2.36 mL
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reactant
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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